Enclomiphene Enclomiphene Clomiphene is a tertiary amine. It has a role as an estrogen antagonist and an estrogen receptor modulator. It derives from a hydride of a stilbene.
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue.
Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.
Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
Enclomiphene is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene. Clomiphene citrate has been evaluated for antineoplastic activity against breast cancer. (NCI04)
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. [PubChem]
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. Note that ENCLOMIPHENE and ZUCLOMIPHENE are the (E) and (Z) isomers of Clomiphene respectively.
Brand Name: Vulcanchem
CAS No.: 15690-57-0
VCID: VC21343080
InChI: InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Molecular Formula: C26H28ClNO
Molecular Weight: 406.0 g/mol

Enclomiphene

CAS No.: 15690-57-0

Cat. No.: VC21343080

Molecular Formula: C26H28ClNO

Molecular Weight: 406.0 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Enclomiphene - 15690-57-0

CAS No. 15690-57-0
Molecular Formula C26H28ClNO
Molecular Weight 406.0 g/mol
IUPAC Name 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Standard InChI InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
Standard InChI Key GKIRPKYJQBWNGO-OCEACIFDSA-N
Isomeric SMILES CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3
SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Appearance Powder
Boiling Point 509ºC at 760mmHg
Melting Point 116.5-118
MP: 116.5-118 °C /CITRATE/

Chemical Properties and Structure

Enclomiphene, also known as enclomiphene citrate or by its former trade name Androxal, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is one of the two stereoisomers of clomifene, specifically the (E)-stereoisomer, while zuclomifene represents the (Z)-stereoisomer . The chemical composition of enclomiphene citrate is represented by the formula C26H28ClNO.C6H8O7, with an exact mass of 597.2129 and a molecular weight of 598.08 g/mol .

Comparative Isomeric Structure

Clomifene itself exists as a mixture of approximately 38% zuclomifene and 62% enclomifene . This distinction is pharmacologically significant as the two isomers exhibit markedly different activities at estrogen receptors. While zuclomifene demonstrates predominantly estrogenic properties, enclomifene functions primarily as an antiestrogen . This distinctive characteristic makes purified enclomifene particularly valuable for therapeutic applications in male patients.

Table 1: Pharmacological Properties of Enclomiphene

PropertyValue
Chemical FormulaC26H28ClNO.C6H8O7
Molecular Weight598.08 g/mol
Routes of AdministrationBy mouth
Drug ClassSelective estrogen receptor modulator; Progonadotropin
MetabolismLiver, CYP2D6 and CYP3A4
Elimination Half-life10 hours

Mechanism of Action

Hypothalamic-Pituitary-Gonadal Axis Effects

Enclomiphene functions primarily by antagonizing the estrogen receptor (ER) in the pituitary gland . This antagonism reduces the negative feedback that estrogen typically exerts on the hypothalamic-pituitary-gonadal axis . The consequential effect is an increase in gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which stimulates testicular production of testosterone .

Differentiating Features from Zuclomifene

Unlike enclomiphene, zuclomifene (the other stereoisomer of clomifene) demonstrates antigonadotropic activity due to its agonistic effects on estrogen receptors . This activity actually reduces testosterone levels in men, making it counterproductive for treating hypogonadism . This pharmacological difference explains why isomerically pure enclomiphene offers superior therapeutic value compared to mixed clomifene for male hypogonadism treatment.

Clinical Applications and Research Findings

Male Hypogonadism Treatment

The primary therapeutic application of enclomiphene has been in the treatment of secondary hypogonadism in men . Secondary hypogonadism refers to testicular dysfunction resulting from problems with the hypothalamus or pituitary gland rather than from primary testicular failure. By stimulating the body's natural testosterone production pathways, enclomiphene offers an alternative to exogenous testosterone replacement therapy.

Estradiol Effects

One of the most significant advantages of enclomiphene over clomifene appears in its effects on estradiol levels. Research indicates that enclomiphene actually resulted in a median decrease in estradiol levels of 5.92 pg/mL, contrasting sharply with clomifene's median increase of 17.50 pg/mL (P=0.001) . This difference is clinically meaningful as elevated estradiol can contribute to unwanted side effects in men.

Table 2: Comparative Hormonal Effects of Enclomiphene vs. Clomifene

ParameterEnclomiphene (Median Change)Clomifene (Median Change)P-value
Testosterone+166 ng/dL+98 ng/dL0.20
Estradiol-5.92 pg/mL+17.50 pg/mL0.001
Adverse EffectOdds Ratio (95% CI)P-value
Any Adverse Event0.18 (0.07-0.44)0.02
Decreased Libido0.18 (0.06-0.53)0.002
Erectile Dysfunction0.42 (0.14-1.28)0.13
Fatigue0.33 (0.10-1.09)0.07
Weakness0.27 (0.03-2.50)0.25

Regulatory History and Development Challenges

FDA and EMA Review Process

Enclomiphene (formerly under development with brand names including Androxal and EnCyzix) was being developed for the treatment of male hypogonadism and type 2 diabetes . By December 2016, the compound had reached preregistration status and was under review by both the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) in the European Union .

Regulatory Setbacks

Despite promising clinical data, enclomiphene faced significant regulatory challenges. In January 2018, the Committee for Medicinal Products for Human Use of the European Medicines Agency recommended refusal of marketing authorization for enclomiphene . Similarly, the development process in the United States encountered obstacles.

Clinical Trial Termination

The clinical trials for enclomiphene were ultimately terminated prematurely. According to regulatory communications, the FDA stated that "based on recent scientific developments, the design of enclomiphene Phase 3 studies is no longer adequate to demonstrate clinical benefit" . The agency recommended that additional Phase 3 studies be conducted to support approval in the target population and noted concerns regarding study entry criteria, titration, and bioanalytical method validation in the Phase 3 program .

Current Availability Status

More recently, the FDA declined to add enclomiphene to the 503A Bulks List, a decision that significantly impacts the availability of pharmaceutical-grade enclomiphene in the United States . This regulatory status effectively limits the legal channels through which this compound can be prescribed or obtained for clinical use in the U.S.

Future Perspectives and Research Directions

Needed Research

Further research is warranted to address the concerns raised by regulatory agencies. Specifically, more robust Phase 3 studies with refined entry criteria, titration protocols, and validated bioanalytical methods could potentially overcome the hurdles that have thus far prevented regulatory approval. Additionally, longer-term safety data would be valuable in establishing the compound's risk-benefit profile for chronic use in hypogonadal men.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator